1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a 3-(1-methylethoxy)propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- typically involves the reaction of 2,5-dimethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-phenyl-N’-[3-(1-methylethoxy)propyl]-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-methyl-
Uniqueness
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is unique due to the presence of both the 2,5-dimethoxyphenyl ring and the 3-(1-methylethoxy)propyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other thiourea derivatives.
Properties
CAS No. |
443662-40-6 |
---|---|
Molecular Formula |
C15H24N2O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)20-9-5-8-16-15(21)17-13-10-12(18-3)6-7-14(13)19-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,21) |
InChI Key |
RGRFNZSSZFQHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.